molecular formula C7H9ClN2O B062692 3-Ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride CAS No. 169885-18-1

3-Ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B062692
CAS No.: 169885-18-1
M. Wt: 172.61 g/mol
InChI Key: UKWCDSHJZHDHKN-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 3-position, a methyl group at the 1-position, and a carbonyl chloride group at the 5-position. It is a versatile intermediate used in various chemical syntheses and industrial applications .

Preparation Methods

The synthesis of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethyl-1-methylpyrazole with phosgene can yield the desired carbonyl chloride derivative . Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include the use of inert atmospheres and controlled temperatures to prevent decomposition .

Chemical Reactions Analysis

1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify various substrates, leading to the formation of new compounds with desired properties . The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .

Comparison with Similar Compounds

Properties

CAS No.

169885-18-1

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

5-ethyl-2-methylpyrazole-3-carbonyl chloride

InChI

InChI=1S/C7H9ClN2O/c1-3-5-4-6(7(8)11)10(2)9-5/h4H,3H2,1-2H3

InChI Key

UKWCDSHJZHDHKN-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1)C(=O)Cl)C

Canonical SMILES

CCC1=NN(C(=C1)C(=O)Cl)C

Synonyms

1H-Pyrazole-5-carbonyl chloride, 3-ethyl-1-methyl- (9CI)

Origin of Product

United States

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